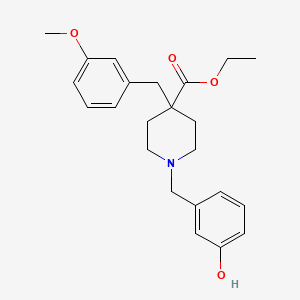
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-fluorophenyl)butanamide
説明
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-fluorophenyl)butanamide, commonly known as FL-118, is a novel compound that has been synthesized as a potential anti-cancer agent. It belongs to the class of small molecule drugs that target multiple signaling pathways in cancer cells.
作用機序
FL-118 exerts its anti-cancer effects by targeting multiple signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and STAT3 pathways. These pathways are often dysregulated in cancer cells, leading to uncontrolled cell growth and survival. FL-118 inhibits these pathways by binding to specific proteins and enzymes involved in these pathways, leading to decreased cancer cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
FL-118 has been shown to have a range of biochemical and physiological effects in cancer cells. It inhibits cell proliferation and induces apoptosis, leading to decreased tumor growth and increased survival rates in animal models. FL-118 also has anti-angiogenic properties, which means it can inhibit the formation of new blood vessels, a process that is crucial for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of FL-118 is its broad-spectrum anti-cancer activity. It has been shown to be effective against a wide range of cancer types, which makes it a promising candidate for further development as an anti-cancer drug. However, there are also some limitations to using FL-118 in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and signaling pathways. Additionally, FL-118 has not yet undergone clinical trials in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on FL-118. One area of focus is to further elucidate its mechanism of action and molecular targets. This will help to optimize its anti-cancer properties and minimize any potential side effects. Another direction is to conduct clinical trials in humans to determine its safety and efficacy in treating cancer. Additionally, researchers can explore the potential use of FL-118 in combination with other anti-cancer drugs to enhance its effectiveness. Finally, researchers can investigate the use of FL-118 in other disease areas, such as inflammatory and autoimmune diseases, where the same signaling pathways are dysregulated.
Conclusion:
FL-118 is a novel compound that has shown promising results as a potential anti-cancer agent. Its broad-spectrum anti-cancer activity and multi-targeted mechanism of action make it a promising candidate for further development. However, more research is needed to fully understand its molecular targets and signaling pathways, and to determine its safety and efficacy in humans. With further research, FL-118 has the potential to become an important new tool in the fight against cancer.
科学的研究の応用
FL-118 has been extensively studied for its potential anti-cancer properties. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. FL-118 works by targeting multiple signaling pathways that are involved in cancer cell growth and survival. In preclinical studies, FL-118 has shown promising results, including inhibition of tumor growth and increased survival rates in animal models.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-10-4-1-2-5-11(10)16-12(18)6-3-9-17-13(19)7-8-14(17)20/h1-2,4-5H,3,6-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAPHESDQSXXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorophenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylbenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-1-amine hydrochloride](/img/structure/B4653638.png)
![2-(3-bromophenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4653643.png)

![2-[(2,6-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4653661.png)
![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4653671.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-butylpyrrolidin-2-one](/img/structure/B4653677.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4653680.png)
![3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4653689.png)
![3,5-bis(difluoromethyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653701.png)
![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4653707.png)

![methyl 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B4653716.png)
![methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653729.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4653730.png)